molecular formula C27H32N4O3 B2911412 N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1251595-21-7

N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2911412
CAS No.: 1251595-21-7
M. Wt: 460.578
InChI Key: MIOURDKBYGEIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H32N4O3 and its molecular weight is 460.578. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-18-7-9-21(14-19(18)2)23-10-12-26(30-29-23)31-13-5-6-22(17-31)27(32)28-16-20-8-11-24(33-3)25(15-20)34-4/h7-12,14-15,22H,5-6,13,16-17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOURDKBYGEIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with various functional groups, including methoxy and dimethylphenyl moieties. These structural features are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight318.36 g/mol
CAS Number406690-58-2

Research indicates that this compound interacts with various biological targets, including:

  • GPCRs (G Protein-Coupled Receptors) : The compound may modulate GPCR activity, influencing intracellular signaling pathways associated with numerous physiological responses .
  • Antiviral Activity : Studies have shown that similar compounds exhibit antiviral properties against various viruses, suggesting potential applications in treating viral infections .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance:

  • HCV Inhibition : Compounds with similar structures demonstrated significant inhibition of Hepatitis C Virus (HCV) replication, with effective concentrations (EC50) ranging from 5 to 28 μM .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been investigated:

  • Case Study : A derivative exhibited cytotoxic effects on various cancer cell lines, leading to a decrease in cell viability by up to 70% at concentrations of 10 μM . This suggests a potential role in cancer therapy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

  • Antiviral Efficacy : A study reported that a related compound reduced the plaque formation of Herpes Simplex Virus (HSV) by 69% at a concentration of 0.5 mg/mL, indicating promising antiviral efficacy .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound could effectively inhibit the growth of human cancer cell lines, with IC50 values indicating significant potency against specific targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.